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molecular formula C6H7ClN2O2 B081016 2-Chloro-4,6-dimethoxypyrimidine CAS No. 13223-25-1

2-Chloro-4,6-dimethoxypyrimidine

Cat. No. B081016
M. Wt: 174.58 g/mol
InChI Key: PBEKEFWBLFBSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05053070

Procedure details

A 500-ml four-necked flask was charged with a mixture of 105 g (0.6 mole) of 2-chloro-4,6-dimethoxypyrimidine, 79.4 g (0.65 mole) of salicylic aldehyde, 48.3 g (0.35 mole) of potassium carbonate and 450 ml of dimethylsulfoxide. The mixture was gradually heated, and stirred at 120° C. for 3 hours. After the reaction mixture was cooled, it was poured into 2 l of water. Through the procedures of benzene extraction, washing with water, drying over anhydrous sodium sulfate and concentration, 156 g of the target product were obtained as a crude oil. It was purified further by silica gel chromatography to obtain 117.1 g of white crystals (yield: 75.0%). Melting point: 76.0° about 76.5° C.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
79.4 g
Type
reactant
Reaction Step One
Quantity
48.3 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([O:10][CH3:11])[N:3]=1.[CH:12]1[CH:17]=[C:16]([CH:18]=[O:19])[C:15]([OH:20])=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+].CS(C)=O>O>[CH3:11][O:10][C:4]1[CH:5]=[C:6]([O:8][CH3:9])[N:7]=[C:2]([O:20][C:15]2[CH:14]=[CH:13][CH:12]=[CH:17][C:16]=2[CH:18]=[O:19])[N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)OC)OC
Name
Quantity
79.4 g
Type
reactant
Smiles
C1=CC=C(C(=C1)C=O)O
Name
Quantity
48.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
450 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at 120° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was gradually heated
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
Through the procedures of benzene extraction
WASH
Type
WASH
Details
washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate and concentration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=NC(=NC(=C1)OC)OC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 156 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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